2,4-Dichloro-5-ethoxyaniline
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Overview
Description
2,4-Dichloro-5-ethoxyaniline is an organic compound with the molecular formula C8H9Cl2NO. It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at positions 2 and 4, and an ethoxy group at position 5. This compound is primarily used in the synthesis of various chemical intermediates and has applications in multiple fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-ethoxyaniline typically involves the chlorination of 5-ethoxyaniline. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes:
- Nitration of ethoxybenzene to form 4-ethoxynitrobenzene.
- Reduction of 4-ethoxynitrobenzene to 4-ethoxyaniline.
- Chlorination of 4-ethoxyaniline to yield this compound.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-ethoxyaniline undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
2,4-Dichloro-5-ethoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-ethoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the inhibition of enzyme activity through binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
2,4-Dichloroaniline: Similar in structure but lacks the ethoxy group.
2,5-Dichloroaniline: Similar in structure but with chlorine atoms at different positions.
3,4-Dichloroaniline: Another isomer with chlorine atoms at positions 3 and 4.
Uniqueness: 2,4-Dichloro-5-ethoxyaniline is unique due to the presence of the ethoxy group, which imparts different chemical and physical properties compared to its analogs
Properties
CAS No. |
380844-01-9 |
---|---|
Molecular Formula |
C8H9Cl2NO |
Molecular Weight |
206.07 g/mol |
IUPAC Name |
2,4-dichloro-5-ethoxyaniline |
InChI |
InChI=1S/C8H9Cl2NO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2,11H2,1H3 |
InChI Key |
SEBBNQOHYVMSGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)Cl)Cl |
Origin of Product |
United States |
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